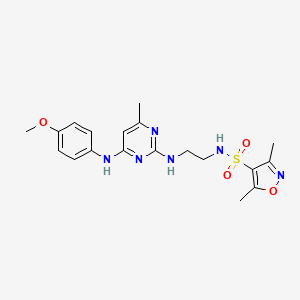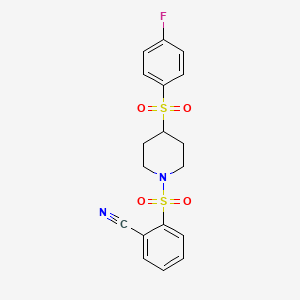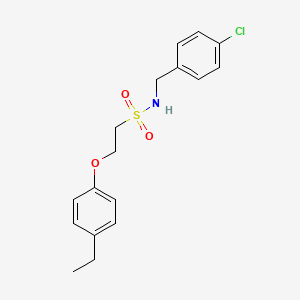
N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CB-155 or TAK-155 and is a sulfonamide-based inhibitor of the chemokine receptor CXCR4.
科学的研究の応用
Enzyme System Research
Research has shown that analogues similar to N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide have been investigated for their role in enzyme systems. For instance, certain analogues were studied as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
Bioactivity Studies
There have been studies on derivatives of benzenesulfonamides, closely related to N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide, for their potential in bioactivity, particularly as inhibitors of carbonic anhydrase and in cytotoxicity tests (Gul et al., 2016).
Progesterone Receptor Antagonism
Research has also been conducted on N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, highlighting their potential application in treating various diseases including uterine leiomyoma and breast cancer (Yamada et al., 2016).
Synthesis and Biological Screening
Further research includes the synthesis and biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, demonstrating their potential in antimicrobial activity and enzyme inhibition (Aziz‐ur‐Rehman et al., 2014).
Antimicrobial Activity
There have been studies on the antimicrobial activity of certain derivatives, highlighting their potential in combatting bacterial strains like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011).
Chemical Synthesis and Structural Analysis
Research has also delved into the synthesis and structural features of compounds similar to N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide, examining their structural properties through X-ray single-crystal analysis and DFT calculations (Nikonov et al., 2019).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-ethylphenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-2-14-5-9-17(10-6-14)22-11-12-23(20,21)19-13-15-3-7-16(18)8-4-15/h3-10,19H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCIVXVZIWQQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

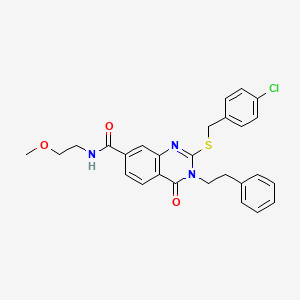
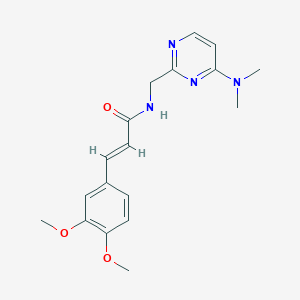

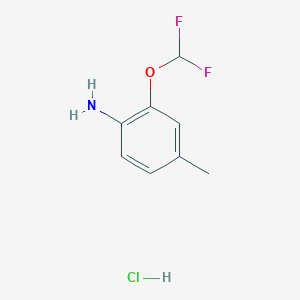
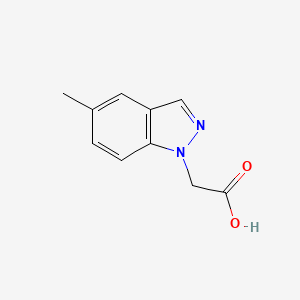
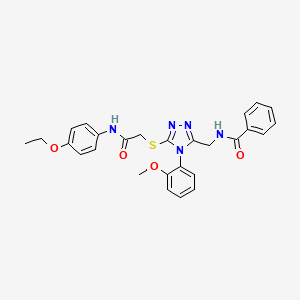

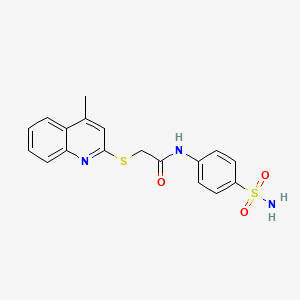
![6-bromo-N-[1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]pyridine-2-carboxamide](/img/structure/B2463228.png)
![2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2463230.png)
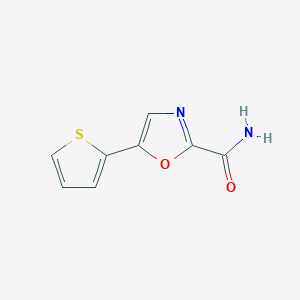
![7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane](/img/structure/B2463234.png)
